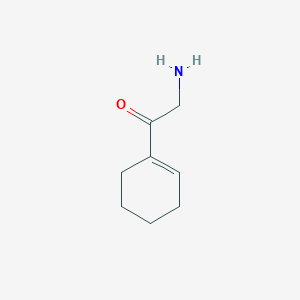
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C8H13NO. This compound is characterized by the presence of an amino group attached to a cyclohexene ring and a ketone functional group.
Synthetic Routes and Reaction Conditions:
Laboratory Scale Synthesis: One common method involves the reaction of cyclohexanone with ammonia and a reducing agent to form the desired compound.
Industrial Production Methods: Industrially, this compound can be synthesized through the catalytic hydrogenation of cyclohexenone in the presence of ammonia.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming cyclohexenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-amino-1-(cyclohex-1-en-1-yl)ethanol.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Cyclohexenone derivatives.
Reduction Products: 2-Amino-1-(cyclohex-1-en-1-yl)ethanol.
Substitution Products: Various substituted amino ketones.
Applications De Recherche Scientifique
2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Cyclohexenone: A ketone with a similar cyclohexene ring structure but lacking the amino group.
2-(1-Cyclohexenyl)ethylamine: An amine with a similar cyclohexene ring but different functional groups.
1-(Cyclohex-1-en-1-yl)ethan-1-one: A ketone with a similar structure but lacking the amino group
Uniqueness: 2-Amino-1-(cyclohex-1-en-1-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-amino-1-(cyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h4H,1-3,5-6,9H2 |
Clé InChI |
QEAUZJLPFCXLCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


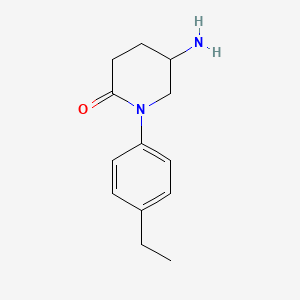
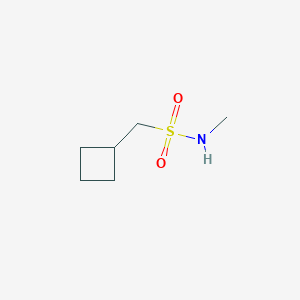
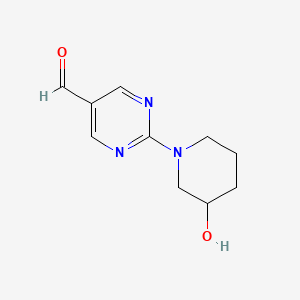
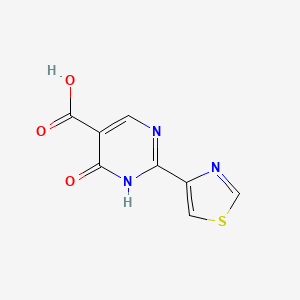
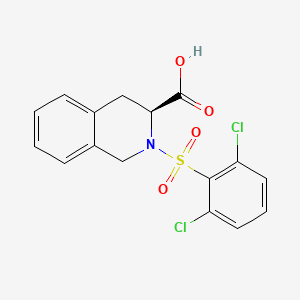

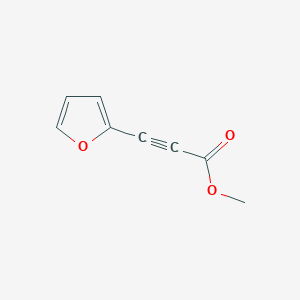
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
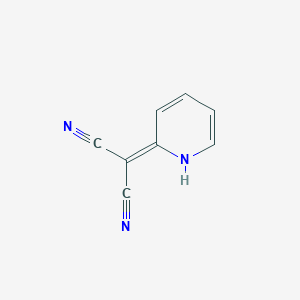
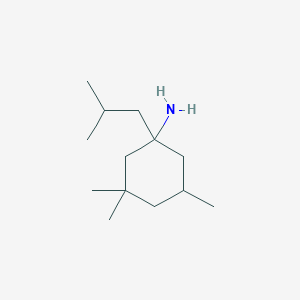
![2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)
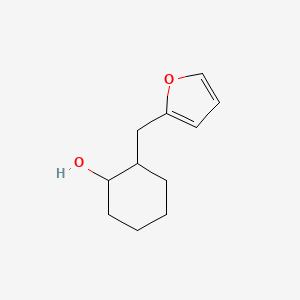
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
